DNA-PK Inhibitor V

概要

準備方法

合成経路と反応条件

AMA37の合成には、アリールモルホリンと特定の試薬を制御された条件下で反応させることが含まれます。詳細な合成経路には以下が含まれます。

出発物質: アリールモルホリンおよびその他の特定の試薬。

反応条件: 反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で高温で行われます。

精製: 生成物はカラムクロマトグラフィーなどの技術を使用して精製し、高純度の化合物を得ます。

工業生産方法

AMA37の工業生産は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。

バルク合成: 大規模な反応器を使用して反応を行います。

精製: 結晶化や大規模クロマトグラフィーなどの工業的精製方法が採用されています。

品質管理: 製品の純度と一貫性を確保するために、厳格な品質管理対策が実施されています。

化学反応の分析

BAY-8400

BAY-8400, a triazoloquinoxaline derivative, was synthesized through a multi-step process:

-

Condensation : 7-bromo-2-chloroquinoxaline reacted with hydrazine hydrate to form 2-hydrazinoquinoxaline.

-

Hydrazide coupling : The intermediate was coupled with a substituted acid via HATU-mediated coupling.

-

Triazole formation : Acetic acid reflux facilitated triazole ring formation, yielding a bromide intermediate.

-

Suzuki–Miyaura coupling : Reaction with pyridylboronic acid glycol ester introduced a pyridyl group, completing the synthesis of BAY-8400 .

Key reaction :

AZD7648

AZD7648, optimized for DNA-PK selectivity, originated from a screening hit (compound 1) with structural modifications to improve potency and pharmacokinetics:

-

Core optimization : The initial quinazolin-4-one scaffold was modified to enhance solubility and reduce metabolic liability.

-

Appending groups : Substituents were added to the pyridopyrimidin-4-one core to balance lipophilicity and aqueous solubility .

DA-143

DA-143 synthesis involved:

-

Heck reaction : Formation of a 2-en-1-one intermediate from 1-(3-bromo-2-hydroxyphenyl)ethan-1-one.

-

Refinement : Reflux in dichloromethane (DCM) with HCl yielded 8-bromo-4H-chromen-4-one, followed by further derivatization to achieve potency .

Mechanism of DNA-PK Inhibition

DNA-PK inhibitors disrupt the kinase activity of DNA-PKcs, critical for NHEJ. Key mechanisms include:

-

ATP-binding site targeting : Most inhibitors (e.g., NU7441, AZD7648) block the ATP-binding pocket, preventing kinase activation .

-

Ku–DNA interaction disruption : Inhibitors like X80 derivatives bind Ku directly, preventing its association with DNA and subsequent kinase activity .

Example :

AZD7648 inhibits DNA-PKcs autophosphorylation at Ser2056 (IC₅₀ = 91 nM), disrupting NHEJ and enhancing sensitivity to radiation .

Comparative Analysis of DNA-PK Inhibitors

In Vitro Assays

-

Electrophoretic mobility shift assays (EMSAs) : Assessed Ku–DNA binding inhibition (e.g., X80 derivatives) .

-

Kinase assays : Measured DNA-PKcs autophosphorylation (e.g., AZD7648 inhibited Ser2056 phosphorylation) .

Cellular Sensitization

Inhibitors like NU5455 enhanced radiation efficacy in tumors while sparing normal tissues . Ku-null cells showed insensitivity to Ku-DBi’s, confirming on-target activity .

科学的研究の応用

Cancer Therapeutics

DNA-PK Inhibitor V has been explored primarily for its potential to enhance the sensitivity of cancer cells to radiation and chemotherapy. Its applications in cancer therapy can be summarized as follows:

- Enhancement of Radiosensitivity : Studies have shown that DNA-PK inhibitors, including this compound, can significantly increase the sensitivity of cancer cells to ionizing radiation. This is particularly beneficial in treating cancers such as head and neck squamous cell carcinoma (HNSCC), where combining DNA-PK inhibitors with radiation therapy has shown promising results .

- Combination with Chemotherapeutics : The inhibitor has been tested in combination with various chemotherapeutic agents, such as doxorubicin. Research indicates that it enhances the effectiveness of these agents by impairing the DNA repair mechanisms that allow cancer cells to survive treatment .

- Targeting Specific Cancer Types : Recent studies have focused on the application of this compound in specific cancers, demonstrating its potential in enhancing therapeutic outcomes in tumors characterized by deficiencies in DNA damage response pathways .

Gene Editing Technologies

Another significant application of this compound is its role in improving gene editing techniques:

- Facilitation of Homology-Directed Repair (HDR) : By inhibiting NHEJ, this compound promotes HDR, a more precise method for repairing DSBs introduced by genome editing tools like CRISPR/Cas9. This enhancement allows for more effective integration of exogenous DNA into target genomes, which is crucial for applications in gene therapy and genetic engineering .

- Improving Editing Efficiency : Research indicates that using DNA-PK inhibitors can lead to higher rates of successful gene edits by reducing competing NHEJ events that typically lead to errors or unwanted mutations during the repair process .

Case Study 1: Head and Neck Cancer

A study investigating the effects of AZD7648 (a selective DNA-PK inhibitor) alongside radiation therapy demonstrated increased cell death and reduced tumor growth compared to controls. The combination treatment showed significant promise in enhancing radiosensitivity in HNSCC models, suggesting a potential clinical application for DNA-PK inhibitors like this compound .

Case Study 2: Gene Editing Efficacy

In a comparative analysis involving several small molecules targeting DNA-PKcs, it was found that compounds including this compound significantly increased HDR efficiency while decreasing NHEJ rates. This study highlighted its application in CRISPR/Cas9-mediated gene editing, showcasing its ability to facilitate precise genetic modifications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Enhances sensitivity to radiation and chemotherapy | Increased cell death and reduced tumor growth in HNSCC models |

| Gene Editing | Promotes homology-directed repair over non-homologous end joining | Higher rates of successful gene edits with CRISPR/Cas9 |

| Combination Therapies | Used with other drugs to improve therapeutic efficacy | Synergistic effects observed with doxorubicin |

作用機序

AMA37は、DNA二重鎖切断の修復に関与する重要な酵素であるDNA-PKを阻害することによって効果を発揮します。DNA-PKの阻害は、DNA損傷の蓄積につながり、特にがん細胞において細胞死を引き起こす可能性があります。関係する分子標的と経路には以下が含まれます。

DNA-PK: AMA37の主な標的です。

細胞周期停止: AMA37は、G2/M期での細胞周期停止を誘導することができます。

アポトーシス: DNA損傷の蓄積は、アポトーシス経路を誘発する可能性があります。

類似化合物との比較

類似化合物

NU7441: 同様の特性を持つ別のDNA-PK阻害剤。

KU60648: 研究で使用される強力なDNA-PK阻害剤。

CC-115: DNA-PKとmTORのデュアル阻害剤。

AMA37の独自性

AMA37は、DNA-PKの選択的阻害とその可逆的なATP競合的な性質によってユニークです。この選択性と可逆性は、特にDNA修復とがん治療に焦点を当てた研究において、研究のための貴重なツールとなっています。

生物活性

DNA-PK Inhibitor V (also known as V) is a small molecule that selectively inhibits DNA-dependent protein kinase (DNA-PK), a critical enzyme involved in the non-homologous end joining (NHEJ) repair pathway of DNA double-strand breaks (DSBs). Understanding the biological activity of this compound is essential for its potential application in cancer therapy, particularly in enhancing the efficacy of genotoxic treatments.

Overview of DNA-PK and Its Role in Cellular Processes

DNA-PK is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family and plays a pivotal role in the cellular response to DNA damage. It is primarily involved in:

- DNA Repair : Facilitating NHEJ, which repairs DSBs caused by ionizing radiation and other genotoxic agents.

- Cell Cycle Regulation : Influencing cell cycle progression, especially during the S phase when cells are most susceptible to DNA damage.

- Transcriptional Regulation : Participating in gene expression regulation through phosphorylation of transcription factors.

This compound functions by selectively inhibiting the kinase activity of DNA-PKcs (the catalytic subunit of DNA-PK). This inhibition disrupts the NHEJ pathway, leading to increased sensitivity to DSB-inducing agents such as radiation and chemotherapeutics. The compound has been shown to enhance homology-directed repair (HDR) while inhibiting NHEJ, thereby providing a dual mechanism that can be exploited in cancer treatment strategies.

Research Findings and Case Studies

-

In Vitro Efficacy :

- Studies have demonstrated that this compound exhibits potent inhibitory activity against DNA-PK, with an IC₅₀ value reported at approximately 15 µM . This level of inhibition significantly sensitizes cancer cells to cisplatin-induced cytotoxicity, suggesting its potential as a combination therapy agent.

- Impact on Homology-Directed Repair :

- Cell Line Sensitivity :

Data Table: Biological Activity Summary

| Characteristic | Value/Description |

|---|---|

| Compound Name | This compound |

| CAS Number | 404009-46-7 |

| IC₅₀ Value | 15 µM |

| Mechanism of Action | Inhibition of DNA-PKcs kinase activity |

| Effects on NHEJ | Inhibition |

| Effects on HDR | Enhancement |

| Cytotoxicity Profile | Selective against cancer cells |

特性

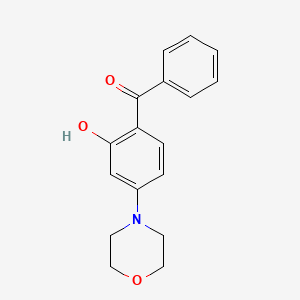

IUPAC Name |

(2-hydroxy-4-morpholin-4-ylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16-12-14(18-8-10-21-11-9-18)6-7-15(16)17(20)13-4-2-1-3-5-13/h1-7,12,19H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALILNHGILFDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587895 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-46-7 | |

| Record name | [2-Hydroxy-4-(morpholin-4-yl)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。